N-(4-(6,7-dimethyl-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide
Overview
Description
N-(4-(6,7-dimethyl-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring. This particular compound is characterized by the presence of a methanesulfonamide group attached to a phenyl ring, which is further connected to a chromene moiety. Chromene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6,7-dimethyl-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through various methods, including the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Attachment of the Phenyl Ring: The phenyl ring can be introduced through a Friedel-Crafts acylation reaction, where the chromene core is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Methanesulfonamide Group: The final step involves the sulfonation of the phenyl ring with methanesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry approaches to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-(6,7-dimethyl-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols), solvents like dichloromethane or ethanol, mild heating.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-(6,7-dimethyl-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: By interacting with these targets, the compound can influence various cellular pathways, such as apoptosis, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like warfarin and dicoumarol, which also contain a chromene core, are well-known anticoagulants.
Chromone Derivatives: Compounds such as flavones and isoflavones, which are structurally similar to chromenes, exhibit a wide range of biological activities.
Uniqueness
N-(4-(6,7-dimethyl-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and ability to interact with biological targets, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
N-[4-(6,7-dimethyl-4-oxochromen-3-yl)phenyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-11-8-15-17(9-12(11)2)23-10-16(18(15)20)13-4-6-14(7-5-13)19-24(3,21)22/h4-10,19H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJAIPLTMVULFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC=C(C2=O)C3=CC=C(C=C3)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701144496 | |
Record name | Methanesulfonamide, N-[4-(6,7-dimethyl-4-oxo-4H-1-benzopyran-3-yl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701144496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2034153-32-5 | |
Record name | Methanesulfonamide, N-[4-(6,7-dimethyl-4-oxo-4H-1-benzopyran-3-yl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2034153-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanesulfonamide, N-[4-(6,7-dimethyl-4-oxo-4H-1-benzopyran-3-yl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701144496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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